molecular formula C13H9IN2S B14224916 3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine CAS No. 827044-46-2

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine

Cat. No.: B14224916
CAS No.: 827044-46-2
M. Wt: 352.20 g/mol
InChI Key: BJJKQHDTHVIOBU-UHFFFAOYSA-N
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Description

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine is a heterocyclic compound that contains both a benzothiophene and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the benzothiophene ring, followed by iodination and subsequent coupling with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyridine or benzothiophene rings.

    Substitution: The iodine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine is unique due to the combination of the benzothiophene and pyridine moieties, which may impart specific biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

827044-46-2

Molecular Formula

C13H9IN2S

Molecular Weight

352.20 g/mol

IUPAC Name

3-(5-iodopyridin-2-yl)-1-benzothiophen-4-amine

InChI

InChI=1S/C13H9IN2S/c14-8-4-5-11(16-6-8)9-7-17-12-3-1-2-10(15)13(9)12/h1-7H,15H2

InChI Key

BJJKQHDTHVIOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2C3=NC=C(C=C3)I)N

Origin of Product

United States

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